3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile
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Overview
Description
3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile is an organic compound that features a dimethylamino group, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Introduction of the Dimethylamino Group: This step might involve nucleophilic substitution reactions where a dimethylamine is introduced.
Formation of the Sulfanylprop-2-enenitrile Moiety: This could involve the reaction of a suitable nitrile with a thiol compound under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrile group, converting it to amines or other derivatives.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biological Probes: May be used in the development of probes for biological studies due to its reactive groups.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-2-(4-chlorophenyl)sulfanylprop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
3-(Dimethylamino)-2-(4-bromophenyl)sulfanylprop-2-enenitrile: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(Dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(4-fluorophenyl)sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C11H11FN2S/c1-14(2)8-11(7-13)15-10-5-3-9(12)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
XQJDABISDXYKEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)SC1=CC=C(C=C1)F |
Origin of Product |
United States |
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